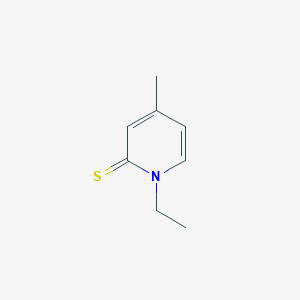
2(1H)-Pyridinethione, 1-ethyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been widely used in scientific research due to its potential applications in various fields. It has been reported to have antimicrobial, antifungal, and antiviral properties. Its antimicrobial activity has been demonstrated against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Moreover, it has been reported to have antiviral activity against herpes simplex virus type 1.
Mechanism Of Action
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of essential cellular components, such as nucleic acids and proteins, in microorganisms. This leads to the death of the microorganisms and the inhibition of their growth.
Biochemical And Physiological Effects
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been reported to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. Physiologically, it has been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2(1H)-Pyridinethione, 1-ethyl-4-methyl- in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in testing the susceptibility of microorganisms to various compounds. Another advantage is its relatively low toxicity compared to other antimicrobial agents. However, one limitation is the lack of information on its toxicity and safety in humans, which may limit its potential clinical applications.
Future Directions
There are several future directions for the research on 2(1H)-Pyridinethione, 1-ethyl-4-methyl-. One direction is the investigation of its potential clinical applications, particularly in the treatment of infectious diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of new derivatives of the compound with improved properties, such as increased potency and reduced toxicity, is another potential future direction.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new antimicrobial agents with improved properties and potential clinical applications.
Synthesis Methods
The synthesis of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- involves the reaction of ethyl 4-methyl-2-oxo-1-pyrrolidinecarboxylate with 2-mercaptopyridine in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce the desired compound. This synthesis method has been reported to yield high purity and good yield of the compound.
properties
CAS RN |
19006-72-5 |
|---|---|
Product Name |
2(1H)-Pyridinethione, 1-ethyl-4-methyl- |
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-ethyl-4-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
InChI Key |
BMRLEKOCKIZGBZ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=S)C |
Canonical SMILES |
CCN1C=CC(=CC1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



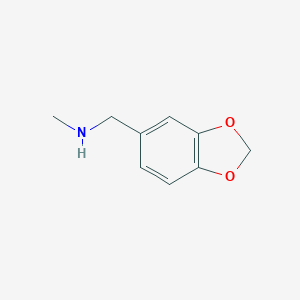
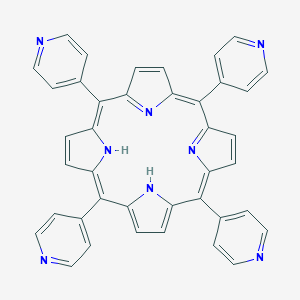

![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)
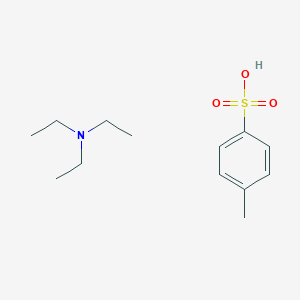
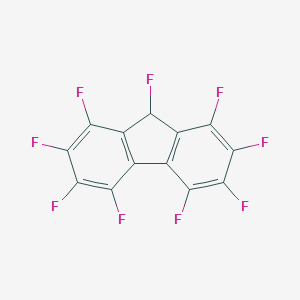
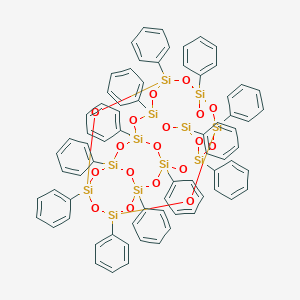
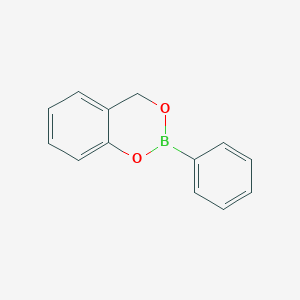
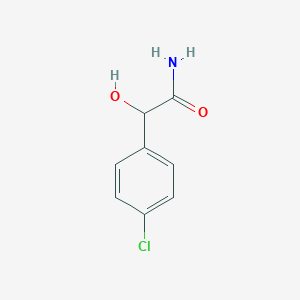
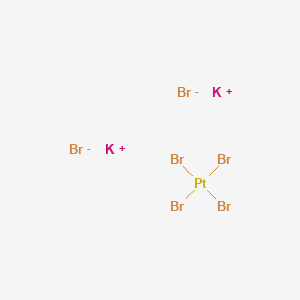
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
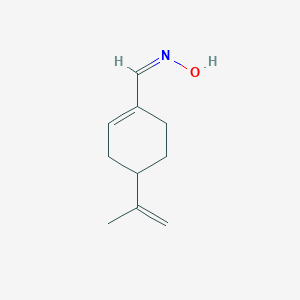
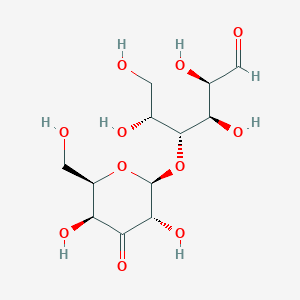
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)